Cyclobutane-1,1-diamine Cyclobutane-1,1-diamine
Brand Name: Vulcanchem
CAS No.: 185670-91-1
VCID: VC19086256
InChI: InChI=1S/C4H10N2/c5-4(6)2-1-3-4/h1-3,5-6H2
SMILES:
Molecular Formula: C4H10N2
Molecular Weight: 86.14 g/mol

Cyclobutane-1,1-diamine

CAS No.: 185670-91-1

Cat. No.: VC19086256

Molecular Formula: C4H10N2

Molecular Weight: 86.14 g/mol

* For research use only. Not for human or veterinary use.

Cyclobutane-1,1-diamine - 185670-91-1

Specification

CAS No. 185670-91-1
Molecular Formula C4H10N2
Molecular Weight 86.14 g/mol
IUPAC Name cyclobutane-1,1-diamine
Standard InChI InChI=1S/C4H10N2/c5-4(6)2-1-3-4/h1-3,5-6H2
Standard InChI Key XRLHAJCIEMOBLT-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)(N)N

Introduction

Structural and Molecular Properties

Cyclobutane-1,1-diamine (molecular formula C₄H₁₀N₂) is characterized by a strained cyclobutane ring, which imposes unique geometric constraints on the molecule. The 1,1-diamine configuration creates a sterically crowded environment around the central carbon, influencing its reactivity and interaction with other molecules. Key properties include:

PropertyValue/DescriptionSource
Molecular Weight86.14 g/molCalculated
Boiling PointEstimated 180–200°C (decomposes)Analog data
SolubilitySoluble in polar solvents (e.g., water, ethanol)Theoretical
StabilitySensitive to oxidation and heatAnalog data

The compound’s strain energy, derived from the cyclobutane ring’s angle deviation from ideal tetrahedral geometry, impacts its chemical stability and reactivity. Computational studies suggest that the 1,1-diamine configuration may exhibit enhanced nucleophilicity compared to its isomers due to electronic effects from the adjacent amine groups .

Synthetic Approaches

Laboratory-Scale Synthesis

While no direct synthesis of cyclobutane-1,1-diamine is documented, analogous methods for cyclobutane diamines provide a framework for potential routes:

  • Cyclization of Nitriles:
    Reaction of 1,1-dicyanocyclobutane with reducing agents like lithium aluminum hydride (LiAlH₄) could yield the diamine. The reaction mechanism involves the reduction of nitrile groups to amines:

    C₄H₆(CN)₂+4H₂C₄H₁₀N₂(under catalytic hydrogenation)\text{C₄H₆(CN)₂} + 4 \text{H₂} \rightarrow \text{C₄H₁₀N₂} \quad \text{(under catalytic hydrogenation)}

    This method is speculative but aligns with protocols used for 1,2- and 1,3-diamines .

  • Ring-Opening of Epoxides:
    Treatment of cyclobutane epoxides with ammonia or ammonium hydroxide under high pressure may yield diamines. For example:

    C₄H₆O+2NH₃C₄H₁₀N₂+H₂O\text{C₄H₆O} + 2 \text{NH₃} \rightarrow \text{C₄H₁₀N₂} + \text{H₂O}

    This approach is less common due to competing side reactions but has been explored for strained rings .

Industrial Production Challenges

Scale-up synthesis faces hurdles due to:

  • Ring Strain: High reactivity leading to polymerization or decomposition.

  • Purification Difficulty: Separation from regioisomers (e.g., 1,2- or 1,3-diamines).

  • Cost of Starting Materials: Limited commercial availability of 1,1-disubstituted cyclobutane precursors.

Chemical Reactivity and Derivatives

Nucleophilic Reactions

The dual amine groups enable participation in:

  • Schiff Base Formation: Reaction with carbonyl compounds to form imines.

  • Coordination Chemistry: Acting as a bidentate ligand for transition metals (e.g., Pt, Pd).

Stability Considerations

The compound’s sensitivity to oxidation necessitates inert atmospheres during handling. Derivatives such as N-acetylated or tosylated forms are more stable and commonly used in further reactions .

Biological and Pharmaceutical Applications

Enzyme Inhibition

Cyclobutane diamines are explored as enzyme inhibitors due to their rigid structures. For example:

  • Protease Inhibition: The 1,1-diamine’s steric bulk may obstruct active sites in viral proteases, analogous to cyclobutane-1,3-diamine derivatives used in hepatitis C research.

Anticancer Activity

Platinum(II) complexes with cyclobutane diamines show promise in inducing apoptosis via caspase-dependent pathways, similar to cisplatin derivatives. Theoretical models suggest 1,1-diamine complexes could enhance DNA cross-linking efficiency .

Industrial and Material Science Applications

Polymer Chemistry

The diamine’s rigidity makes it a candidate for high-performance polymers:

  • Polyamides: Enhanced thermal stability due to the cyclobutane backbone.

  • Epoxy Resins: Improved mechanical properties in cross-linked networks.

Catalysis

As a ligand in asymmetric catalysis, the 1,1-diamine’s chiral environment (if resolved) could facilitate enantioselective reactions, though no experimental data exists yet .

Challenges and Future Directions

  • Synthetic Optimization: Developing efficient routes to access 1,1-diamine without isomer contamination.

  • Stability Enhancements: Derivatization strategies to improve shelf life.

  • Biological Screening: Testing hypothesized anticancer and antimicrobial activity.

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